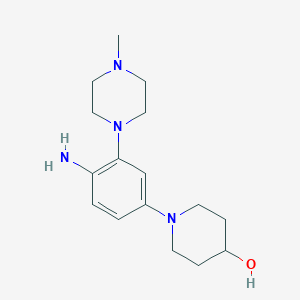

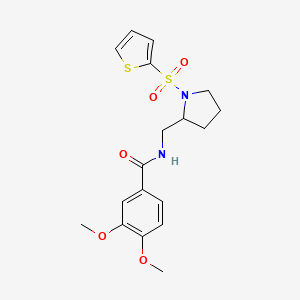

1-(4-Amino-3-(4-methylpiperazin-1-yl)phenyl)piperidin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

New amides of the N-methylpiperazine series were synthesized by reactions of 1-methylpiperazine or 3- and 4- (4-methylpiperazin-1-yl)aniline with 4-chlorobenzoyl chloride . The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains .Chemical Reactions Analysis

New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine or 3- and 4- (4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride . 4-Chloro-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamide reacted with imidazole, quinolin-5-amine, and 2-methylquinolin-5-amine to give substituted 4-amino-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamides .Physical And Chemical Properties Analysis

The molecular weight of this compound is 115.1768 . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Drug Design and Receptor Affinity

Compounds containing derivatives of piperidin-4-ol, such as 1-(4-Amino-3-(4-methylpiperazin-1-yl)phenyl)piperidin-4-ol, have been studied for their binding affinity to human histamine H3 receptors (hH3Rs) and H4 receptors (hH4Rs). These compounds are of interest in drug design, particularly for their affinity and selectivity towards hH3Rs. For instance, a study demonstrated that integrating hH3R pharmacophores in hH4R-affine structural scaffolds resulted in compounds with high hH3R affinity and promising drug-likeness properties (Sadek et al., 2014).

PET Imaging and Neuroinflammation

A compound closely related to 1-(4-Amino-3-(4-methylpiperazin-1-yl)phenyl)piperidin-4-ol, [11C]CPPC, has been used as a PET radiotracer specific for CSF1R, a microglia-specific marker. This tracer aids in the noninvasive imaging of reactive microglia and disease-associated microglia, contributing to our understanding of neuroinflammation in various neuropsychiatric disorders (Horti et al., 2019).

Synthesis and Fluorescent Properties

The synthesis of compounds involving piperidin-4-ol derivatives, such as 1-(4-Amino-3-(4-methylpiperazin-1-yl)phenyl)piperidin-4-ol, has been explored for their potential in producing fluorescent compounds. These derivatives exhibit marked fluorescent abilities, which can be harnessed for various applications in biochemistry and materials science (Odin et al., 2022).

Antimicrobial Activity

The antimicrobial activity of novel piperidine-4-one derivatives has been investigated, showcasing their potential in combating gram-positive and gram-negative bacterial strains. This research underscores the utility of these compounds in developing new antimicrobials (Ezhilarasi & Gopalakrishnan, 2022).

Propiedades

IUPAC Name |

1-[4-amino-3-(4-methylpiperazin-1-yl)phenyl]piperidin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O/c1-18-8-10-20(11-9-18)16-12-13(2-3-15(16)17)19-6-4-14(21)5-7-19/h2-3,12,14,21H,4-11,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDKOPMWSNPAHSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CC(=C2)N3CCC(CC3)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Amino-3-(4-methylpiperazin-1-yl)phenyl)piperidin-4-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2404340.png)

![2-([1,1'-biphenyl]-4-yl)-N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2404352.png)

acetate](/img/structure/B2404355.png)

![N-[2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]prop-2-enamide](/img/structure/B2404357.png)

![(Z)-ethyl 2-(6-methyl-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2404358.png)